The 4-Chloro-1H-indazol-7-amine Scaffold: A Cornerstone in Modern Drug Discovery
The 4-Chloro-1H-indazol-7-amine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Moiety
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their inherent ability to interact with a wide array of biological targets. The indazole core is a prominent member of this elite group, frequently appearing in small molecule drugs and clinical candidates.[1] Its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile template for designing potent and selective therapeutic agents. The indazole ring is a bioisostere of the purine core of ATP, which allows indazole-based compounds to function as competitive inhibitors at the ATP-binding sites of many kinases.[2]
Within this important class of compounds, 4-Chloro-1H-indazol-7-amine stands out as a particularly valuable starting material.[3] Its specific substitution pattern—a chlorine atom at position 4 and an amine group at position 7—offers synthetic chemists a rich platform for diversification and the introduction of various functionalities. This guide provides a comprehensive overview of the biological significance of the 4-Chloro-1H-indazol-7-amine scaffold, focusing on its application in the development of kinase inhibitors and other therapeutic agents. While the core scaffold itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities, which will be the central focus of this analysis.[3][4]
Synthetic Versatility: A Gateway to Diverse Chemical Libraries
The chemical structure of 4-Chloro-1H-indazol-7-amine is primed for a variety of chemical modifications. The amine and chloro groups, along with the indazole core, allow for a range of coupling and substitution reactions to synthesize more complex molecules.[3] This synthetic tractability is a key reason for its widespread use in drug discovery programs. A generalized workflow for leveraging this scaffold is depicted below.
Caption: Generalized workflow for the synthesis and screening of bioactive compounds from the 4-Chloro-1H-indazol-7-amine scaffold.
The Indazole Scaffold in Kinase Inhibition: A Privileged Framework
The indazole moiety is a well-established pharmacophore for the development of kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structural resemblance of the indazole ring to the purine in ATP allows indazole derivatives to effectively compete for the ATP-binding site of kinases, thereby inhibiting their activity.[2] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase active site.[2]
Derivatives of the 4-Chloro-1H-indazol-7-amine scaffold have been investigated as inhibitors of a variety of kinases, including:
-
Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is linked to several cancers, making it a promising therapeutic target. Indazole-based compounds have been developed as potent PLK4 inhibitors.[6][7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a clinically validated strategy for blocking tumor angiogenesis. Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[8]
-
p21-activated kinase 4 (PAK4): PAK4 is another important target in cancer therapy. A series of 4-(3-1H-indazolyl)amino quinazoline derivatives have been developed as potent PAK4 inhibitors.[9]
-
Apoptosis signal-regulated kinase 1 (ASK1): ASK1 is involved in the MAPK signaling pathway and is a target for non-alcoholic steatohepatitis (NASH). Novel ASK1 inhibitors have been developed using an indazole scaffold.[10]
The following diagram illustrates the general mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR-2 signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.
Anticancer and Antiviral Potential
Beyond kinase inhibition, the 4-Chloro-1H-indazol-7-amine scaffold is a key building block for other therapeutic agents.
Anticancer Activity
Numerous studies have reported the synthesis and evaluation of indazole derivatives for their anticancer properties. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and disrupt cell migration and invasion.[11] For instance, one study found that an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines and promoted apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[11]
The table below summarizes the in vitro antiproliferative activity of selected indazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 - 1.15 | [11] |
| 4f | MCF-7 (Breast) | 1.629 | [12] |
| 4i | MCF-7 (Breast) | 1.841 | [12] |
| 6i | HUVEC | 1.37 | [13] |
| 27e | A549 (Lung) | 0.61 | [9] |
| 36 | HCT116 (Colorectal) | 0.4 | [14] |
| 6o | K562 (Leukemia) | 5.15 | [15] |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | [6] |
Note: The specific structures of these compounds are detailed in the cited references.
Antiviral Applications
A notable application of a related scaffold is in the synthesis of Lenacapavir, a potent, first-in-class capsid inhibitor for the treatment of HIV-1.[16][17] The intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, shares the core 4-chloro-indazole structure, highlighting the importance of this chemical class in the development of novel antiviral therapies.[3]
Experimental Protocols for Biological Evaluation
To assess the biological activity of derivatives synthesized from the 4-Chloro-1H-indazol-7-amine scaffold, a variety of in vitro assays are employed. Below are representative protocols for evaluating cytotoxicity and kinase inhibitory activity.
Protocol 1: MTT Assay for Cellular Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
1. Cell Seeding:
- Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
2. Compound Treatment:
- Prepare stock solutions of the test compounds in DMSO.
- Perform serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.
- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
- Incubate the plates for 48-72 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
- After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 3-4 hours at 37°C.[2]
4. Formazan Solubilization and Absorbance Reading:
- Carefully remove the medium from each well.
- Add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction.
1. Kinase Reaction Setup:
- Prepare a reaction mixture containing the purified kinase enzyme (e.g., VEGFR-2, PLK4), its specific substrate, and ATP in a kinase assay buffer.
- In a 96-well or 384-well assay plate, add the test compounds at various concentrations.
- Initiate the kinase reaction by adding the enzyme-substrate-ATP mixture to the wells containing the test compounds.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
2. ADP-Glo™ Reagent Addition:
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
- Incubate the plate at room temperature for 40 minutes.
3. Kinase Detection Reagent Addition:
- Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal.
- Incubate the plate at room temperature for 30-60 minutes.
4. Luminescence Measurement:
- Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
5. Data Analysis:
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 4-Chloro-1H-indazol-7-amine scaffold is a cornerstone of modern medicinal chemistry, providing a robust and versatile platform for the synthesis of a wide range of biologically active compounds. Its derivatives have shown significant promise as inhibitors of various protein kinases implicated in cancer and other diseases, as well as intermediates for novel antiviral agents. The continued exploration of new synthetic methodologies to functionalize this scaffold will undoubtedly lead to the discovery of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. For researchers and drug development professionals, a deep understanding of the chemistry and biological applications of this privileged scaffold is essential for advancing the frontiers of medicine.
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